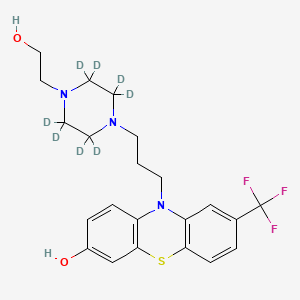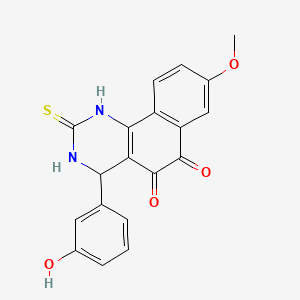
7-Hydroxy Fluphenazine-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy Fluphenazine-d8 is a labeled metabolite of Fluphenazine, a phenothiazine derivative used primarily as an antipsychotic agent. The compound is characterized by the presence of deuterium atoms, which are used to trace the metabolic pathways of Fluphenazine in biological systems. The molecular formula of this compound is C22H18D8F3N3O2S, and it has a molecular weight of 461.57 g/mol .
Preparation Methods
The synthesis of 7-Hydroxy Fluphenazine-d8 involves the incorporation of deuterium atoms into the Fluphenazine molecule This can be achieved through various synthetic routes, including the use of deuterated reagents and solventsIndustrial production methods typically involve multi-step synthesis processes that ensure high purity and yield of the final product .
Chemical Reactions Analysis
7-Hydroxy Fluphenazine-d8 undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Various substituents can be introduced into the phenothiazine ring system. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
7-Hydroxy Fluphenazine-d8 is widely used in scientific research, particularly in the fields of:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways of Fluphenazine.
Biology: Employed in studies involving the metabolism and pharmacokinetics of Fluphenazine.
Medicine: Used in research to understand the therapeutic and side effects of Fluphenazine.
Industry: Applied in the development of new antipsychotic drugs and in quality control processes
Mechanism of Action
The mechanism of action of 7-Hydroxy Fluphenazine-d8 is similar to that of Fluphenazine. It primarily acts by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action depresses the release of hypothalamic and hypophyseal hormones and affects basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis . The compound also interacts with α1 adrenergic receptors, muscarinic M1 receptors, and histaminergic H1 receptors .
Comparison with Similar Compounds
7-Hydroxy Fluphenazine-d8 can be compared with other phenothiazine derivatives such as:
Chlorpromazine: Another antipsychotic agent with a similar mechanism of action but different side effect profile.
Thioridazine: Known for its antipsychotic properties but with a higher risk of cardiac side effects.
Properties
Molecular Formula |
C22H26F3N3O2S |
|---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
10-[3-[2,2,3,3,5,5,6,6-octadeuterio-4-(2-hydroxyethyl)piperazin-1-yl]propyl]-8-(trifluoromethyl)phenothiazin-3-ol |
InChI |
InChI=1S/C22H26F3N3O2S/c23-22(24,25)16-2-5-20-19(14-16)28(18-4-3-17(30)15-21(18)31-20)7-1-6-26-8-10-27(11-9-26)12-13-29/h2-5,14-15,29-30H,1,6-13H2/i8D2,9D2,10D2,11D2 |
InChI Key |
XVCSDQAFEIGVBC-JNJBWJDISA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CCCN2C3=C(C=C(C=C3)O)SC4=C2C=C(C=C4)C(F)(F)F)([2H])[2H])([2H])[2H])CCO)([2H])[2H])[2H] |
Canonical SMILES |
C1CN(CCN1CCCN2C3=C(C=C(C=C3)O)SC4=C2C=C(C=C4)C(F)(F)F)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















